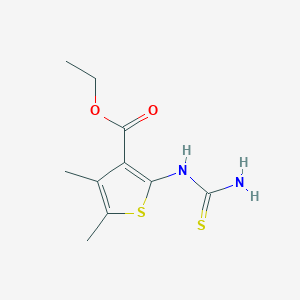

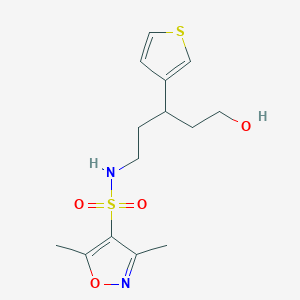

![molecular formula C18H17NO4S B2990652 1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-77-3](/img/structure/B2990652.png)

1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one” is a derivative of benzothiazole . Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . Many derivatives of benzothiazole are found in commercial products or in nature .

Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Innovative Synthesis Techniques : The compound has been utilized as a precursor or intermediate in the synthesis of novel organic compounds. For instance, research into the formation of iodobenzene derivatives from related compounds showcases the versatility of these molecules in chemical transformations, highlighting the role of UV irradiation in accelerating reactions (Matsumoto, Takase, & Ogura, 2008).

Antibacterial Activities : Derivatives of benzo[c]isothiazol-3(1H)-one have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Qiang, 2013).

Antioxidant Activity and Physicochemical Properties : Novel derivatives have been studied for their in vitro antioxidant activities, comparing their efficacy to standard antioxidants. This research contributes to understanding the compound's potential in combating oxidative stress (Yüksek et al., 2015).

Green Synthesis Approaches : Efforts to synthesize benzothiazole analogs via microwave irradiation represent an environmentally friendly approach to drug development. This method has shown to yield excellent results in producing potential anti-tumor drugs (Kamila, Koh, & Biehl, 2006).

Material Science and Engineering

Liquid Crystalline Properties : Research into heteronuclear compounds derived from benzoxazole, including fluorescence and phase behavior studies, opens avenues for applications in materials science, particularly in developing new types of liquid crystals with potential electronic and display applications (Lai et al., 2005).

Corrosion Inhibition : Derivatives have been evaluated as corrosion inhibitors for aluminum alloys, showing promise in protecting metals in industrial applications. This highlights the compound's utility in extending the lifespan of metal components in various environments (Zheludkevich et al., 2005).

Propriétés

IUPAC Name |

1-(3,4-diethoxybenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(20)19-14-8-6-5-7-13(14)18(21)24-19/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCQEBIZVAHSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2990570.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)

![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)

![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)